![molecular formula C19H22ClN B13084001 (1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13084001.png)
(1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octanehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S)-3,3-Diphenyl-8-azabicyclo[321]octane hydrochloride is a chemical compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octane hydrochloride typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of (1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octane hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but often include the use of catalysts and solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
(1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octane hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octane: The non-hydrochloride form of the compound.
3,3-Diphenyl-8-azabicyclo[3.2.1]octane: A similar compound with a slightly different structure.
Uniqueness
(1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octane hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which can influence its chemical properties and biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications.
Properties
Molecular Formula |
C19H22ClN |
|---|---|
Molecular Weight |
299.8 g/mol |
IUPAC Name |
(1R,5S)-3,3-diphenyl-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C19H21N.ClH/c1-3-7-15(8-4-1)19(16-9-5-2-6-10-16)13-17-11-12-18(14-19)20-17;/h1-10,17-18,20H,11-14H2;1H/t17-,18+; |
InChI Key |
JGPMXUZKECDKEC-GNXQHMNLSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Canonical SMILES |
C1CC2CC(CC1N2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


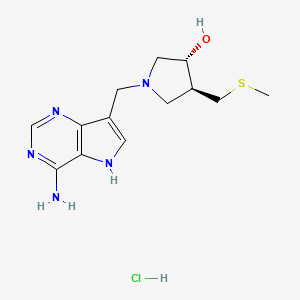
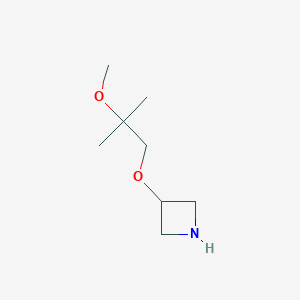
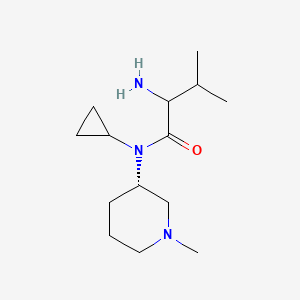
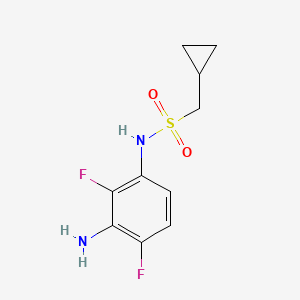
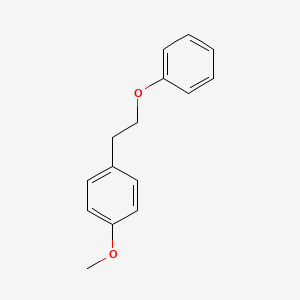

![2-[1-(2-Methylpropyl)piperidin-4-ylidene]acetic acid](/img/structure/B13083969.png)
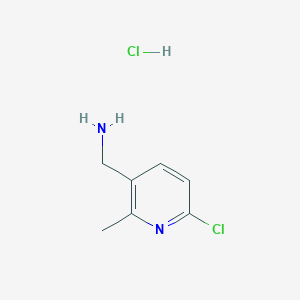
![4-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde](/img/structure/B13083979.png)
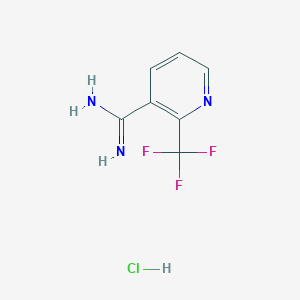
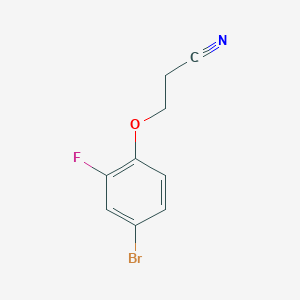
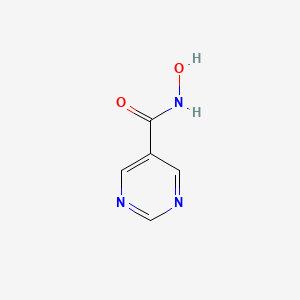
![(1-Methoxybutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B13083995.png)
![Butyl[1-(2-methylphenyl)ethyl]amine](/img/structure/B13084006.png)
